molecular formula C19H18N8O B2592117 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone CAS No. 1788949-04-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone

Cat. No. B2592117
CAS RN: 1788949-04-1
M. Wt: 374.408
InChI Key: HALLDLKPVALENC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s reactivity, stability, and compatibility with other substances are also considered .

Scientific Research Applications

Anticancer Applications

The compound’s structure suggests potential anticancer activity. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the triazole moiety found in our compound. These derivatives were evaluated for cytotoxicity against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against Hela cells, with IC50 values below 12 μM . Further studies could explore its mechanism of action and potential as an anticancer agent.

Apoptosis Induction

Detailed biological studies have indicated that similar compounds induce apoptosis in cancer cells. For instance, compound 10ec was found to induce apoptosis in BT-474 cells. Clonogenic assays revealed concentration-dependent inhibition of colony formation in these cells . Investigating the apoptotic pathways activated by our compound could provide valuable insights.

Broad-Spectrum Therapeutic Properties

1,2,4-Triazole derivatives, including our compound, possess a broad spectrum of therapeutically interesting properties. These include analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretic, anticonvulsant, antidiabetic, and antimigraine activities . Exploring these diverse applications could uncover novel therapeutic avenues.

Interaction with Biomolecules

The tautomeric behavior of 1,2,4-triazole derivatives is crucial for understanding their chemical reactivity and interactions with biomolecules. The triazole ring’s prototropic tautomerism influences its binding to targets within the human body. Theoretical modeling studies have been used to assign structures to newly synthesized 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines . Investigating our compound’s interactions with relevant biomolecules could reveal additional applications.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

This section would detail any risks associated with handling or exposure to the compound. It could include toxicity data, flammability, reactivity, and any necessary safety precautions .

Future Directions

This would involve discussing potential applications or areas of research involving the compound. It could include potential uses in medicine, industry, or research .

properties

IUPAC Name

1H-indol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c28-19(15-1-2-16-14(9-15)3-4-21-16)26-7-5-25(6-8-26)17-10-18(23-12-22-17)27-13-20-11-24-27/h1-4,9-13,21H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALLDLKPVALENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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